molecular formula C17H15N3O2S2 B2639186 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-71-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2639186
CAS No.: 896355-71-8
M. Wt: 357.45
InChI Key: HZBWIRRVNFGUTN-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Biochemical Analysis

Biochemical Properties

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the compound’s benzothiazole ring, which can form stable complexes with the active sites of these enzymes. Additionally, this compound has been found to modulate the activity of certain kinases, thereby influencing signal transduction pathways and cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 pathway and promoting the expression of pro-apoptotic genes . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . Threshold effects have been observed, where the beneficial effects of the compound are outweighed by its toxic effects at doses above a certain threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification. This compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of key metabolites, such as glutathione and reactive oxygen species .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to be actively transported into cells via organic anion transporters and to bind to intracellular proteins, such as albumin and glutathione . These interactions influence the localization and accumulation of the compound within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . The presence of specific targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to these compartments and enhance its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-2-benzothiazolylamine with acetic anhydride to form 6-acetamidobenzo[d]thiazole. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(methylthio)benzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamidobenzo[d]thiazol-2-yl)-4-ethoxybenzamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group, in particular, can enhance its lipophilicity and ability to interact with biological membranes, potentially improving its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10(21)18-12-6-7-14-15(9-12)24-17(19-14)20-16(22)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBWIRRVNFGUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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